REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].C(S)CS.[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Cl:40])[C:15]=1[NH:16][C:17](=[O:39])[C:18]([C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([O:29]C)[CH:27]=2)[N:22]([CH2:31][C:32]2[CH:37]=[CH:36][C:35]([F:38])=[CH:34][CH:33]=2)[CH:21]=1)=[O:19].Cl>ClCCl>[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Cl:40])[C:15]=1[NH:16][C:17](=[O:39])[C:18]([C:20]1[C:28]2[C:23](=[CH:24][CH:25]=[C:26]([OH:29])[CH:27]=2)[N:22]([CH2:31][C:32]2[CH:37]=[CH:36][C:35]([F:38])=[CH:34][CH:33]=2)[CH:21]=1)=[O:19] |f:0.1.2.3|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
C(CS)S
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Name
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N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide
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Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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ClC=1C=NC=C(C1NC(C(=O)C1=CN(C2=CC=C(C=C12)OC)CC1=CC=C(C=C1)F)=O)Cl
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 0° C. for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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with stirring
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Type
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CUSTOM
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Details
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The crystallizing product is isolated
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
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dried at 20° C
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Type
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CUSTOM
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Details
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A pure product is obtained by recrystallization from ethanol (180 ml)
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Reaction Time |
4 h |
Name
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|
Type
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|
Smiles
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ClC=1C=NC=C(C1NC(C(=O)C1=CN(C2=CC=C(C=C12)O)CC1=CC=C(C=C1)F)=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |